

Solid-Phase Extraction of Phenoxymethylpenicillin: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: Phenoxymethylpenicillin calcium

Cat. No.: B086641

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of phenoxymethylpenicillin (Penicillin V) from complex biological matrices, including plasma, urine, and milk. The methodologies outlined below are designed to ensure high recovery and sample purity, suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Phenoxymethylpenicillin is a widely used beta-lactam antibiotic. Accurate quantification of this compound in complex biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy. This note details recommended SPE protocols using polymeric sorbents, which have demonstrated excellent retention and elution characteristics for penicillins.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the determination of phenoxymethylpenicillin and other penicillins in different matrices.

Matrix	SPE Sorbent	Analyte(s)	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Phenoxy-methylpenicillin	60	1.2	3.9	[1]
Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Penicillin G	60	0.7	2.4	[1]
Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Amoxicillin	60	0.9	3.1	[1]
Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Ampicillin	66	1.1	3.6	[1]
Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Oxacillin	84	23.6	78.4	[1]
Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Cloxacillin	91	15.5	51.6	[1]

Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Dicloxacillin	62	1.4	4.8	[1]
Infant Formula	Molecularly Imprinted Polymer (NAFC-based)	Nafcillin	74	7.4	24.6	[1]
Human Serum	Not Specified (Single Extraction)	Phenoxymethylpenicillin	78.5 ± 6.8	-	30 µg/L	

Experimental Protocols

SPE Protocol for Phenoxymethylpenicillin in Milk

This protocol is adapted from a method for the analysis of veterinary drug residues in milk using a polymeric SPE cartridge.

3.1.1. Sample Pretreatment

- Weigh 5 g of milk into a 15 mL polypropylene centrifuge tube.
- Add 5 mL of 0.1M EDTA-Na₂ + 2% acetic acid solution.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge for 5 minutes at ≥ 3500 x g.
- Carefully collect the supernatant for SPE.

3.1.2. Solid-Phase Extraction

- SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB or equivalent)

- Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
- Loading: Apply the supernatant from the sample pretreatment step onto the conditioned SPE cartridge. A low vacuum can be used to maintain a flow rate of ≤ 5 mL/min.
- Washing:
 - Wash the cartridge with 3 mL of ultrapure water.
 - Wash the cartridge with 3 mL of 10% methanol in water.
 - Dry the cartridge under vacuum (≥ 10 inHg) for 5-10 minutes to remove residual water.
 - Wash the cartridge with 3 mL of hexane to remove lipids.
- Elution: Elute the analyte with 3 mL of acetone.
- Post-Elution:
 - Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of a suitable mobile phase (e.g., 50:50 methanol:water, v/v).
 - Filter the reconstituted sample through a 0.22 μ m syringe filter into an autosampler vial for analysis.

SPE Protocol for Phenoxymethylpenicillin in Plasma and Urine

This protocol utilizes a generic method for Oasis® HLB SPE cartridges, which is effective for a wide range of acidic, neutral, and basic analytes in biological fluids.[2][3]

3.2.1. Sample Pretreatment

- Plasma:

- To 240 µL of plasma, add 10 µL of an internal standard solution (if used).
- Dilute the plasma sample 1:1 with 4% H₃PO₄ in water.[\[2\]](#)
- Vortex to mix.
- Urine:
 - To 200 µL of urine, add an internal standard (if used).
 - Dilute the urine sample 1:1 with 4% H₃PO₄ in water.
 - Vortex to mix. For urine samples that may have undergone enzymatic hydrolysis (e.g., with β-glucuronidase), dilution with 4% H₃PO₄ is also appropriate before loading.[\[3\]](#)

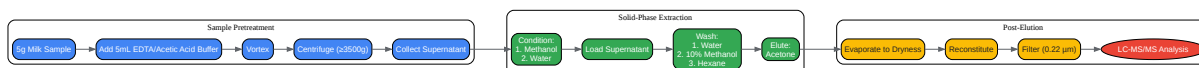
3.2.2. Solid-Phase Extraction

- SPE Cartridge: Oasis® HLB (or equivalent water-wettable polymeric sorbent)

A simplified 3-step protocol is recommended for the water-wettable Oasis® HLB sorbent, which saves time and solvent consumption by eliminating the conditioning and equilibration steps.[\[2\]](#)

- Loading: Directly load the pretreated plasma or urine sample onto the SPE cartridge.
- Washing: Wash the cartridge with 2 x 200 µL of 5% methanol in water.
- Elution: Elute the analyte with 2 x 25 µL of 90:10 acetonitrile:methanol (v/v).
- Post-Elution:
 - Dilute the eluate with 100 µL of water.
 - Vortex to mix.
 - The sample is ready for direct injection into the LC-MS system without the need for evaporation and reconstitution.[\[3\]](#)

Visualizations



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SPE Workflow for Phenoxymethylpenicillin in Milk.



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Simplified SPE Workflow for Plasma and Urine.

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